Procainamide methacrylamide

CAS No.: 78723-47-4

Cat. No.: VC1668673

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78723-47-4 |

|---|---|

| Molecular Formula | C17H25N3O2 |

| Molecular Weight | 303.4 g/mol |

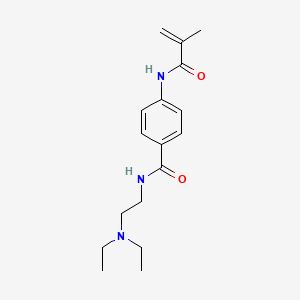

| IUPAC Name | N-[2-(diethylamino)ethyl]-4-(2-methylprop-2-enoylamino)benzamide |

| Standard InChI | InChI=1S/C17H25N3O2/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3,(H,18,22)(H,19,21) |

| Standard InChI Key | IXXFVRVDFYOUBV-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=C)C |

| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Procainamide methacrylamide contains a central benzamide structure with a methacrylamide group attached to the para position of the benzene ring, and a diethylaminoethyl group linked to the amide nitrogen. This structure can also be described as N-(2-diethylaminoethyl)-4-(2-methylprop-2-enoylamino)benzamide . The molecular formula is C₁₇H₂₅N₃O₂, signifying a relatively complex organic molecule with multiple functional groups that influence its chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of procainamide methacrylamide are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of Procainamide Methacrylamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₂ |

| Molecular Weight | 303.399 g/mol |

| Density | 1.081 g/cm³ |

| Boiling Point | 513.4°C at 760 mmHg |

| Flash Point | 264.3°C |

| Exact Mass | 303.19500 |

| Polar Surface Area (PSA) | 61.44000 |

| LogP | 2.73670 |

| Index of Refraction | 1.553 |

The compound's relatively high boiling point (513.4°C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of its amide groups . The moderate LogP value of 2.73670 indicates a balance between hydrophilic and lipophilic properties, which may influence its solubility, absorption, and distribution characteristics in biological systems. The polar surface area of 61.44 suggests potential for membrane permeability, an important consideration for drug development applications.

Synthesis Methods

Classical Synthesis Approach

The synthesis of procainamide methacrylamide typically involves the reaction of procainamide with methacrylic anhydride in the presence of a Lewis acid catalyst. This reaction proceeds under controlled temperature and pressure conditions, forming an intermediate that is subsequently converted to the final product through the addition of a base. This approach represents a relatively straightforward method for introducing the methacrylamide functionality to the procainamide structure.

Industrial Production Methods

In industrial settings, the production of procainamide methacrylamide can be scaled up using continuous flow reactors, which offer precise control over reaction parameters such as temperature, pressure, and flow rates. This approach enhances the efficiency of the synthesis process and can improve both yield and purity of the final product. The application of green chemistry principles, including the use of recyclable catalysts and solvent-free conditions, can further improve the sustainability of the production process.

Chemical Reactivity

Types of Reactions

Procainamide methacrylamide can participate in various chemical reactions, primarily due to the presence of reactive functional groups in its structure. These reactions include:

-

Oxidation reactions: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of derivatives with additional oxygen-containing functional groups.

-

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups in the molecule, resulting in hydrogenated derivatives.

-

Substitution reactions: The methacrylamide moiety can be replaced by other nucleophiles through nucleophilic substitution reactions, allowing for further structural modifications.

Reaction Conditions

The specific conditions for these reactions typically include:

-

Oxidation: Hydrogen peroxide in acidic medium

-

Reduction: Sodium borohydride in alcoholic solvents

-

Substitution: Nucleophiles such as amines or thiols in the presence of a base

These reaction conditions provide routes for the chemical modification of procainamide methacrylamide, potentially leading to derivatives with altered properties and activities.

Relationship to Procainamide

Structural Comparison

Procainamide methacrylamide retains the core structure of procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide) but features a methacrylamide group in place of the primary amine at the para position of the benzene ring. This structural modification may influence the compound's pharmacological properties and biological activities compared to the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume